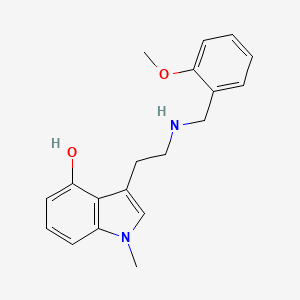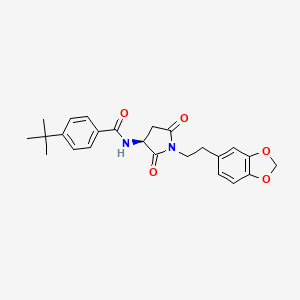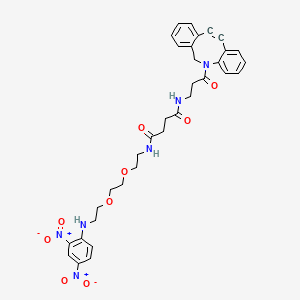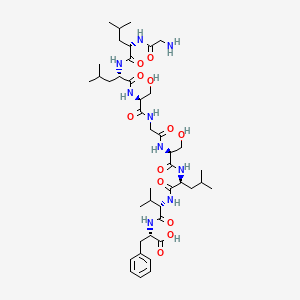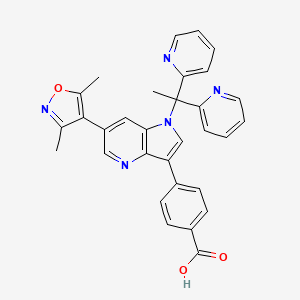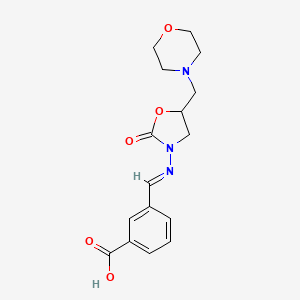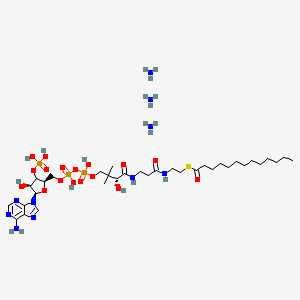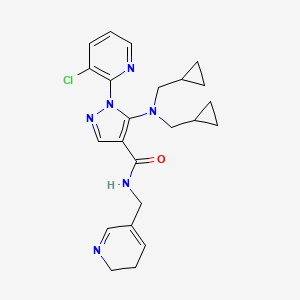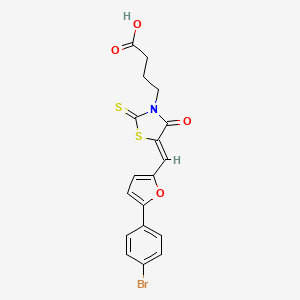
Ask1-IN-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ask1-IN-4 is a potent inhibitor of apoptosis signal-regulating kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family. ASK1 plays a crucial role in mediating cellular responses to oxidative stress, endoplasmic reticulum stress, and calcium influx. By inhibiting ASK1, this compound can modulate various cellular processes, making it a promising therapeutic candidate for treating diseases such as neurodegenerative disorders, cardiovascular diseases, and cancer .
Vorbereitungsmethoden
The synthesis of Ask1-IN-4 involves several key steps. One reported method includes the preparation of 5-(4-cyclopropyl-1H-imidazole-1-yl)-2-fluoro-4-methylbenzoic acid through a series of reactions, including cyanidation, substitution, cyclization, elimination, and hydrolysis . The final product is obtained by reacting this intermediate with a triazole derivative via amidation. The overall yield of this process is approximately 45.8%, with a purity of 99.3% .
Analyse Chemischer Reaktionen
Ask1-IN-4 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding oxides, while reduction can yield reduced derivatives .
Wissenschaftliche Forschungsanwendungen
Ask1-IN-4 has been extensively studied for its potential therapeutic applications. In chemistry, it is used as a tool compound to study the inhibition of ASK1 and its downstream signaling pathways. In biology and medicine, this compound has shown promise in treating neurodegenerative disorders, cardiovascular diseases, and cancer by modulating cellular stress responses and reducing inflammation .
Wirkmechanismus
Ask1-IN-4 exerts its effects by binding to the ATP-binding site of ASK1, thereby inhibiting its kinase activity . This inhibition prevents the activation of downstream signaling components, such as c-Jun N-terminal kinases (JNKs) and p38 mitogen-activated protein kinases (MAPKs), which are involved in cellular stress responses . By blocking these pathways, this compound can reduce cell death, inflammation, and fibrosis in various tissues .
Vergleich Mit ähnlichen Verbindungen
Ask1-IN-4 is unique among ASK1 inhibitors due to its high potency and selectivity. Similar compounds include GS-4997 (Selonsertib), which also targets ASK1 but has different chemical properties and therapeutic applications . Other ASK1 inhibitors, such as compounds from different chemotypes, have been studied for their ability to bind to the ASK1 ATP-binding site and inhibit its activity . this compound stands out for its effectiveness in modulating ASK1-mediated cellular responses and its potential for treating a wide range of diseases .
Eigenschaften
Molekularformel |
C18H14BrNO4S2 |
|---|---|
Molekulargewicht |
452.3 g/mol |
IUPAC-Name |
4-[(5Z)-5-[[5-(4-bromophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
InChI |
InChI=1S/C18H14BrNO4S2/c19-12-5-3-11(4-6-12)14-8-7-13(24-14)10-15-17(23)20(18(25)26-15)9-1-2-16(21)22/h3-8,10H,1-2,9H2,(H,21,22)/b15-10- |
InChI-Schlüssel |
VOZLCCPWWFCIQS-GDNBJRDFSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)O)Br |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCCC(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(11S,14S,17S)-14-(4-aminobutyl)-11-(3-aminopropyl)-22,25-dichloro-17-(1H-indol-3-ylmethyl)-16-methyl-2-thia-4,10,13,16,19-pentazatricyclo[19.4.0.03,8]pentacosa-1(25),3(8),4,6,21,23-hexaene-12,15,18-trione](/img/structure/B12382186.png)
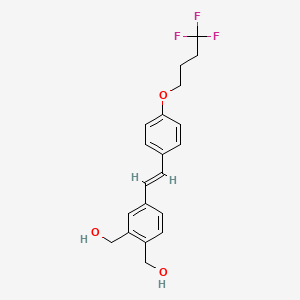
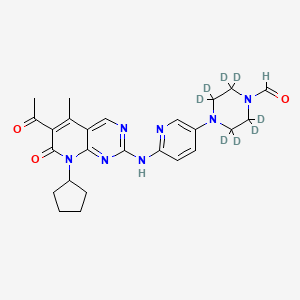

![2-[2-chloro-4-[(Z)-(3-oxo-6-propoxy-1-benzofuran-2-ylidene)methyl]phenoxy]-2-methylpropanoic acid](/img/structure/B12382207.png)
